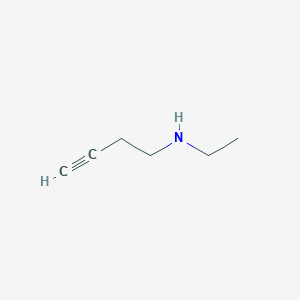

(But-3-yn-1-yl)(ethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

N-ethylbut-3-yn-1-amine |

InChI |

InChI=1S/C6H11N/c1-3-5-6-7-4-2/h1,7H,4-6H2,2H3 |

InChI Key |

UUXYNMAXFOIMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (But-3-yn-1-yl)(ethyl)amine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-yn-1-yl)(ethyl)amine, also known as N-ethylbut-3-yn-1-amine, is a secondary amine featuring a terminal alkyne functionality. This structural motif is of significant interest in medicinal chemistry and drug discovery. The propargylamine unit is a key pharmacophore in several marketed drugs, and the terminal alkyne provides a versatile handle for bioconjugation and further molecular elaboration via "click chemistry". This guide provides a comprehensive overview of the chemical structure, predicted properties, and potential synthetic routes for this compound, addressing a notable gap in currently available specific experimental data for this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a butyl chain with a terminal triple bond (a butynyl group) and an ethyl group attached to a central nitrogen atom.

-

IUPAC Name: N-ethylbut-3-yn-1-amine

-

CAS Number: 56518-07-1

-

Molecular Formula: C₆H₁₁N

-

Molecular Weight: 97.16 g/mol

-

SMILES: C#CCCNCC

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be considered as estimates.

| Property | Predicted Value |

| Boiling Point | 135.6 ± 33.0 °C (at 760 mmHg) |

| Density | 0.8±0.1 g/cm³ |

| pKa | 10.7 ± 0.1 |

| LogP | 1.3 |

| Flash Point | 27.4 ± 25.4 °C |

| Refractive Index | 1.44 |

Potential Significance in Drug Discovery

The terminal alkyne and propargylamine moieties in this compound suggest its potential utility in several areas of drug discovery and chemical biology.

-

Propargylamine as a Pharmacophore: Propargylamines are known to be effective irreversible inhibitors of monoamine oxidases (MAOs), enzymes implicated in neurological disorders such as Parkinson's and Alzheimer's diseases. The presence of this functional group in this compound suggests it could be investigated for similar activities.

-

Terminal Alkyne for Bioconjugation: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This allows for the straightforward and efficient labeling of the molecule with fluorescent probes, affinity tags, or for its conjugation to larger biomolecules like peptides and proteins. This is particularly valuable for target identification and validation studies.

-

Scaffold for Further Synthesis: The terminal alkyne can also serve as a synthetic handle for further molecular elaboration, enabling the construction of more complex molecules through various carbon-carbon bond-forming reactions.

Experimental Protocols for Synthesis

Alkylation of But-3-yn-1-amine

This method involves the direct alkylation of the primary amine, but-3-yn-1-amine, with an ethyl halide (e.g., ethyl bromide or ethyl iodide). To minimize over-alkylation to the tertiary amine, it is crucial to use an excess of the primary amine.

Reaction:

Methodology:

-

Reaction Setup: To a solution of but-3-yn-1-amine (2.0 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents) to neutralize the HBr formed during the reaction.

-

Addition of Alkylating Agent: Slowly add ethyl bromide (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds. In this case, but-3-ynal would be reacted with ethylamine in the presence of a reducing agent.

Reaction:

Methodology:

-

Imine Formation: In a reaction vessel, dissolve but-3-ynal (1.0 equivalent) and ethylamine (1.2 equivalents) in a suitable solvent like methanol or dichloromethane. The reaction is typically carried out at room temperature.

-

Reduction: After a period to allow for imine formation (e.g., 1-2 hours), add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using TLC or GC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by distillation or column chromatography.

Synthesis Pathway Diagram

Caption: General synthetic pathways to this compound.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and chemical biology, primarily due to the presence of the propargylamine pharmacophore and the versatile terminal alkyne handle. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis and further investigation by outlining its structure, predicted properties, and detailed, adaptable experimental protocols. The synthetic routes described, alkylation and reductive amination, are robust methods that can be readily implemented in a laboratory setting. Further research into the biological activity and applications of this compound is warranted and could lead to the development of novel therapeutic agents and research tools.

Synthesis of N-ethylbut-3-yn-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-ethylbut-3-yn-1-amine, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is a robust and selective method for its preparation, accompanied by a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Introduction

N-ethylbut-3-yn-1-amine is a secondary amine containing a terminal alkyne functionality. This unique combination of a nucleophilic nitrogen center and a reactive C-C triple bond makes it a versatile intermediate for the synthesis of more complex molecules. The terminal alkyne allows for participation in various coupling reactions, such as the Sonogashira, Glaser, and click reactions, while the secondary amine can be further functionalized or incorporated into heterocyclic structures.

The synthesis of secondary amines from primary amines can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1][2] To address this, a highly selective method such as reductive amination is often preferred over direct alkylation.[3] This guide will focus on the reductive amination of but-3-yn-1-amine with acetaldehyde as the primary synthetic route.

Recommended Synthetic Pathway: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine from a primary amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[3][4] This method offers high selectivity for mono-alkylation and generally proceeds under mild reaction conditions.[3][5]

The overall reaction is as follows:

A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the iminium ion in the presence of the aldehyde.[3][6]

Experimental Protocol

This protocol is a representative procedure for the synthesis of N-ethylbut-3-yn-1-amine via reductive amination.

Materials:

-

But-3-yn-1-amine

-

Acetaldehyde

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol (MeOH)

-

Glacial Acetic Acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a stirred solution of but-3-yn-1-amine (1.0 eq) in methanol (5-10 mL per mmol of amine) at 0 °C (ice bath), add glacial acetic acid to adjust the pH to approximately 5-6.

-

Add acetaldehyde (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the iminium ion.

-

In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of methanol.

-

Add the sodium cyanoborohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add saturated aqueous sodium bicarbonate solution to the residue until the pH is basic (pH ~8-9).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethylbut-3-yn-1-amine.

-

The crude product can be purified by distillation or column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of secondary amines via reductive amination. The values are representative and may vary depending on the specific substrate and reaction conditions.

| Parameter | Value | Reference |

| Starting Material | But-3-yn-1-amine | N/A |

| Reagent | Acetaldehyde | N/A |

| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | [3] |

| Solvent | Methanol | [5] |

| Typical Yield | 70-90% | [5] |

| Purity (after purification) | >95% | N/A |

| Molecular Formula | C6H11N | N/A |

| Molecular Weight | 97.16 g/mol | N/A |

| CAS Number | 56518-07-1 | [7] |

Alternative Synthetic Route: Direct Alkylation

While reductive amination is the recommended method, direct alkylation of but-3-yn-1-amine with an ethylating agent, such as ethyl iodide or ethyl bromide, is a potential alternative.[8] However, this method is often plagued by a lack of selectivity, leading to a mixture of the desired secondary amine, the starting primary amine, the tertiary amine (N,N-diethylbut-3-yn-1-amine), and the quaternary ammonium salt.[1][2]

To favor mono-alkylation, a large excess of the primary amine is typically used.[9] The reaction of ethylamine with excess methyl iodide, for instance, still results in a mixture of products.[10][11]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of N-ethylbut-3-yn-1-amine via reductive amination.

Caption: Synthetic workflow for N-ethylbut-3-yn-1-amine.

This diagram outlines the key stages of the synthesis, from the initial reactants to the final purified product, providing a clear and concise overview of the experimental process.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. 56518-07-1|N-Ethylbut-3-yn-1-amine|BLD Pharm [bldpharm.com]

- 8. Amine alkylation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. doubtnut.com [doubtnut.com]

- 11. doubtnut.com [doubtnut.com]

An In-Depth Technical Guide to the Physical Properties of N-Substituted Alkynylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted alkynylamines, commonly known as ynamines, are a class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond. This unique structural motif imbues them with a rich and diverse reactivity, making them valuable intermediates in organic synthesis. A subclass of these compounds, where the nitrogen is acylated, are known as ynamides. Ynamides are generally more stable than their ynamine counterparts due to the electron-withdrawing nature of the acyl group, which reduces the electron density of the alkyne.[1][2] This guide provides a comprehensive overview of the core physical properties of N-substituted alkynylamines, detailed experimental protocols for their characterization, and a comparative analysis of the stability and reactivity of ynamines and ynamides.

Physical Properties

The physical properties of N-substituted alkynylamines are influenced by the nature of the substituents on both the nitrogen atom and the alkyne. Generally, they are colorless to pale yellow liquids or low-melting solids with characteristic amine-like odors.[3]

Data Summary

The following tables summarize the key physical properties of a selection of N-substituted alkynylamines.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Propargylamine | HC≡CCH₂NH₂ | C₃H₅N | 55.08 | 83[4] | 0.86 (at 25 °C)[4] | 1.449[4] |

| N-Methylpropargylamine | HC≡CCH₂NHCH₃ | C₄H₇N | 69.11 | 82-84[5][6] | 0.819 (at 25 °C)[5] | 1.432[5] |

| N,N-Dimethylpropargylamine | HC≡CCH₂N(CH₃)₂ | C₅H₉N | 83.13 | 79-83 | 0.772 (at 25 °C) | 1.419 |

| N,N-Diethylpropargylamine | HC≡CCH₂N(CH₂CH₃)₂ | C₇H₁₃N | 111.19 | 119-120 | 0.804 | 1.436 |

| Dipropargylamine | (HC≡CCH₂)₂NH | C₆H₇N | 93.12 | 146 (at 15 mmHg) | 0.900 (at 25 °C) | 1.494 |

| N-Propylpropan-1-amine (Dipropylamine) | (CH₃CH₂CH₂)₂NH | C₆H₁₅N | 101.19 | 109.3[3] | 0.738 (at 20 °C) | 1.412 |

Note: Data for N,N-Dimethylpropargylamine and N,N-Diethylpropargylamine was sourced from commercially available data sheets which did not have specific citation numbers in the provided search results. Data for Dipropargylamine was similarly sourced from a commercial supplier without a specific citation number in the provided results.

Solubility

N-substituted alkynylamines generally exhibit good solubility in a wide range of common organic solvents.[7] The solubility is dictated by the overall polarity of the molecule. Smaller, more polar examples, such as propargylamine, are miscible with water.[8] As the size of the alkyl or aryl substituents on the nitrogen and alkyne increases, their solubility in polar solvents like water decreases, while their solubility in nonpolar organic solvents like hexane and toluene increases. They are typically soluble in alcohols (methanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of N-substituted alkynylamines.

Infrared (IR) Spectroscopy

The IR spectra of N-substituted alkynylamines display characteristic absorption bands that confirm the presence of the key functional groups.

-

C≡C Stretch: A weak to medium absorption band is typically observed in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[9]

-

≡C-H Stretch: For terminal alkynylamines, a sharp, strong absorption band appears around 3300 cm⁻¹ corresponding to the acetylenic C-H stretch.[9]

-

N-H Stretch: Primary and secondary alkynylamines show N-H stretching vibrations in the range of 3300-3500 cm⁻¹. Primary amines exhibit two bands (asymmetric and symmetric stretching), while secondary amines show a single band.[5]

-

C-N Stretch: The C-N stretching vibration is typically observed in the region of 1000-1350 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-substituted alkynylamines.

-

¹H NMR:

-

Acetylenic Proton (≡C-H): For terminal alkynylamines, the acetylenic proton typically resonates as a singlet or a narrow triplet in the range of δ 2.0-3.0 ppm.

-

Protons on Carbon Adjacent to Nitrogen: Protons on the carbon atom(s) attached to the nitrogen (e.g., -CH₂-N) are deshielded and typically appear in the range of δ 2.5-4.0 ppm.

-

N-H Protons: The chemical shift of N-H protons in primary and secondary amines is variable (δ 0.5-5.0 ppm) and often appears as a broad signal.[5]

-

-

¹³C NMR:

-

Alkynyl Carbons (C≡C): The sp-hybridized carbons of the triple bond typically resonate in the range of δ 65-90 ppm.

-

Carbon Adjacent to Nitrogen: The carbon atom(s) directly bonded to the nitrogen atom are deshielded and appear in the range of δ 30-60 ppm.

-

Experimental Protocols

Synthesis of N-Propargylamines via A³ Coupling

The A³ coupling reaction is a powerful one-pot, three-component reaction for the synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne.[10][11][12][13]

General Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), the terminal alkyne (1.5 mmol), and a copper(I) catalyst (e.g., CuI, 5-10 mol%).

-

The reaction can be performed neat (solvent-free) or in a suitable solvent such as toluene or water.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the appropriate time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-propargylamine.

-

Characterize the product using spectroscopic methods (NMR, IR, MS).

Determination of Boiling Point

The boiling point of a liquid N-substituted alkynylamines can be determined using a standard distillation apparatus or a micro-boiling point method. The following is a general procedure for a micro-boiling point determination.

Apparatus:

-

Thiele tube or a small beaker with a high-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Bunsen burner or a hot plate

Procedure:

-

Attach the small test tube containing a small amount of the liquid sample to the thermometer with a rubber band or wire.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Immerse the assembly in the Thiele tube or oil bath.

-

Gently heat the apparatus.

-

Observe the capillary tube. A slow stream of bubbles will emerge from the open end.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Stability and Reactivity: Ynamines vs. Ynamides

A key distinction within the class of N-substituted alkynylamines is the difference in stability and reactivity between ynamines and ynamides.

-

Stability: Ynamines are generally unstable and susceptible to hydrolysis.[1] The lone pair of electrons on the nitrogen atom donates into the alkyne, making the β-carbon electron-rich and prone to protonation. In contrast, ynamides are significantly more stable.[1] The electron-withdrawing acyl group on the nitrogen delocalizes the lone pair, reducing the electron density of the alkyne and its susceptibility to hydrolysis.[1][2]

-

Reactivity: The higher electron density of the alkyne in ynamines makes them more nucleophilic and reactive towards electrophiles compared to ynamides.[14][15] However, the enhanced stability of ynamides allows for a wider range of synthetic transformations to be performed that are not possible with the more sensitive ynamines.[1]

Signaling Pathways and Logical Relationships

The unique electronic properties of N-substituted alkynylamines dictate their characteristic reactions.

Caption: Hydrolysis mechanism of an ynamine.

The hydrolysis of ynamines proceeds through a reactive keteniminium ion intermediate, which is formed upon protonation of the electron-rich alkyne.[1] Subsequent nucleophilic attack by water leads to an enol of an amide, which then tautomerizes to the more stable amide product.

Caption: A modular synthesis of ynamides.[16][17]

A robust and flexible method for the synthesis of ynamides utilizes trichloroethene as a two-carbon building block.[16][17] An amide is first deprotonated and reacted with trichloroethene to form a dichloroenamide intermediate. Subsequent treatment with a strong base generates a lithium amidoacetylide, which can then be trapped with a variety of electrophiles to yield the desired ynamide.

Conclusion

N-substituted alkynylamines are a fascinating and synthetically versatile class of compounds. Understanding their physical properties, spectroscopic signatures, and the nuances of their stability and reactivity is crucial for their effective application in research and development. This guide provides a foundational resource for scientists working with these valuable chemical entities, offering both a summary of their key characteristics and practical guidance for their synthesis and characterization. The continued exploration of ynamine and ynamide chemistry promises to unlock new avenues for the construction of complex molecules with potential applications in drug discovery and materials science.

References

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. プロパルギルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. PROPARGYLAMINE CAS#: 2450-71-7 [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SYNTHESIS OF SOME PROPARGYLAMINES VIA A3 COUPLING REACTION | Tạp chí Khoa học - Trường Đại học Sư phạm Hà Nội: Khoa học Tự nhiên [vjol.info.vn]

- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. phytojournal.com [phytojournal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A robust and modular synthesis of ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in Propargylamines

Introduction: Propargylamines are a pivotal class of organic compounds, distinguished by the presence of a terminal alkyne and an amino group. This unique structural arrangement confers a versatile reactivity profile, making them invaluable building blocks in synthetic chemistry. The terminal alkyne, in particular, serves as a highly reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures.[1] From their role in the synthesis of nitrogen-containing heterocycles to their application in bioconjugation and materials science, the reactions of the propargylamine scaffold are central to modern chemical innovation.[2][3] This guide provides a detailed exploration of the principal reactions involving the terminal alkyne of propargylamines, complete with quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers.

Multicomponent Reactions: The A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is a powerful one-pot, three-component reaction that efficiently synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[2] This atom-economical process is typically catalyzed by a metal salt, with copper and gold catalysts being the most common. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide complex generated in situ from the terminal alkyne.[2]

Data Presentation: A³ Coupling Reactions

| Catalyst (mol%) | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Yield (%) | Reference |

| CuBr (5) / (R)-quinap (6) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | RT | 95 | [4] |

| InBr₃ (10) / Et₃N | Benzaldehyde | Morpholine | 1-Hexyne | CH₂Cl₂ | RT | 92 | [4] |

| [Zn(L-proline)₂] (20) | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | Neat | 90 | 95 | [5] |

| Egg shell-Cu(II) (0.2 g) | 4-Nitrobenzaldehyde | Diethylamine | Phenylacetylene | Neat | 80 | 98 | [5] |

| LiOTf (20) | Cyclohexanecarboxaldehyde | Pyrrolidine | Phenylacetylene | Neat | 90 | 89 | [5] |

Experimental Protocol: Copper-Catalyzed A³ Coupling

A general procedure for the enantioselective A³ coupling is as follows: To a solution of the aldehyde (1.0 mmol) and the secondary amine (1.2 mmol) in toluene (2.0 mL) at room temperature, CuBr (5 mol%) and (R)-quinap (6 mol%) are added.[4] The mixture is stirred for 10 minutes before the terminal alkyne (1.1 mmol) is added dropwise.[4] The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl solution. The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired propargylamine.[4]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is a cornerstone of modern organic synthesis and is particularly useful for functionalizing the propargylamine core. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7] Copper-free versions have also been developed to circumvent issues related to the toxicity or homocoupling side reactions associated with copper.[7]

Data Presentation: Sonogashira Coupling of Propargylamines

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | N-Boc-propargylamine | Pd(PPh₃)₄ (2) | 4 | Et₃N | THF | 60 | 95 | [8] |

| Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | Et₃N | RT | 90 | [9] |

| 4-Bromobenzonitrile | N-Propargylmorpholine | CataCXium A Pd G3 (0.3) | - | Et₃N | H₂O/THF | 45 | 98 | [8] |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | DMF | RT | 94 | [9] |

Experimental Protocol: Sonogashira Coupling in Micellar Medium

A robust, copper-free Sonogashira protocol is as follows: In a vial, the aryl halide (420 µmol), terminal alkyne (504 µmol), and triethylamine (1.26 mmol) are combined.[8] A solution of the surfactant TPGS-750-M (2.0 wt% in H₂O, 1.0 mL) and THF (150 µL) are added. The mixture is stirred for 5 minutes at 45°C.[8] The palladium catalyst, CataCXium A Pd G3 (0.3 mol%), is then added. The reaction is stirred at 45°C for 24 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The product is purified by column chromatography.[8]

Azide-Alkyne Cycloaddition (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a concept introduced by K.B. Sharpless.[10][11] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles by joining an azide and a terminal alkyne.[10][12] The terminal alkyne of propargylamines is an excellent substrate for this transformation, enabling their conjugation to a wide array of molecules, from small organic fragments to large biomolecules, in a modular fashion.[12][13]

Data Presentation: CuAAC Reactions with Propargylamines

| Propargylamine Derivative | Azide | Catalyst | Solvent | Temp | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol (O-acetylated) | 6-azido-6-deoxy-glucose derivative | CuSO₄·5H₂O, Na-ascorbate | tBuOH/H₂O | RT | 85 |[14] | | N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol (O-acetylated) | 3-azido-3-deoxy-glucose derivative | CuSO₄·5H₂O, Na-ascorbate | tBuOH/H₂O | RT | 78 |[14] | | Propargylamine | Benzyl azide | CuI | DMSO | RT | >95 |[13] | | N-Boc-propargylamine | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Na-ascorbate | CH₂Cl₂/H₂O | RT | 91 |[12] |

Experimental Protocol: General Procedure for CuAAC

To a solution of the propargylamine derivative (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL), a freshly prepared solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water is added, followed by sodium ascorbate (0.2 mmol, 20 mol%) in water.[14] The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The resulting crude product is purified by flash chromatography to yield the 1,2,3-triazole.[14]

Cyclization and Isomerization Reactions

The propargylamine scaffold is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The terminal alkyne can participate in a range of cyclization reactions, often catalyzed by transition metals like palladium, gold, or copper. These transformations can be triggered by intramolecular attack from the amine or an associated functional group, leading to the formation of valuable structures like quinolines, pyrroles, and indolizines.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 5. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. CuAAC click chemistry with N-propargyl 1,5-dideoxy-1,5-imino-D-gulitol and N-propargyl 1,6-dideoxy-1,6-imino-D-mannitol provides access to triazole-linked piperidine and azepane pseudo-disaccharide iminosugars displaying glycosidase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Strategic Role of (But-3-yn-1-yl)(ethyl)amine as a Bifunctional Linker in Modern Drug Development

An In-depth Technical Guide for Researchers and Scientists

In the landscape of advanced therapeutics and diagnostics, the precise and stable connection of molecular entities is paramount. Bifunctional linkers serve as the molecular bridges that enable the creation of complex, multi-component systems such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic probes.[1][2][3] Among the diverse array of available linkers, those possessing orthogonal reactive groups offer exceptional versatility. This guide focuses on the utility of (But-3-yn-1-yl)(ethyl)amine, a heterobifunctional linker featuring a terminal alkyne and a secondary amine. These two functional groups provide independent and highly specific reaction pathways, making this linker a valuable tool in bioconjugation and drug development.

The core value of this compound lies in its dual reactivity. The terminal alkyne group is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5][6][7] This reaction is prized for its high efficiency, specificity, and biocompatibility.[6] Concurrently, the secondary amine provides a nucleophilic site for conjugation to a variety of electrophilic partners, most commonly through the formation of stable amide bonds with activated carboxylic acids.[4][5][8] This orthogonality allows for a stepwise and controlled assembly of complex molecular architectures.

Core Applications in Bioconjugation

The unique chemical architecture of this compound lends itself to a multitude of applications in the life sciences:

-

Oligonucleotide Labeling: The linker can be incorporated into synthetic oligonucleotides to allow for the subsequent attachment of reporter molecules, such as fluorophores or biotin, or therapeutic payloads.[4][5][9]

-

Peptide and Protein Modification: The amine functionality can be used to attach the linker to acidic residues on a peptide or protein, while the alkyne can then be used to conjugate another molecule of interest.[10]

-

PROTACs and Molecular Glues: In the design of PROTACs, this linker can connect a protein-of-interest (POI) ligand to an E3 ligase-binding ligand, facilitating targeted protein degradation.[11][12]

-

Surface Functionalization: The alkyne and amine groups can be used to immobilize biomolecules onto solid supports for applications in diagnostics and high-throughput screening.

Quantitative Data on Alkyne-Amine Linker Reactions

| Parameter | Value | Conditions | Application Context | Source |

| Amide Bond Formation Yield | 85-95% | EDC/NHS or similar carbodiimide coupling agents in organic solvent | Peptide-linker conjugation | [4][5] |

| CuAAC "Click" Reaction Yield | >90% | Copper(I) sulfate, sodium ascorbate in aqueous/organic mixture | Oligonucleotide-fluorophore conjugation | [4][9] |

| Linker Stability (Amide Bond) | Stable at pH 4-10 | Physiological buffer | General bioconjugate stability | General Knowledge |

| Linker Stability (Triazole Ring) | Highly Stable | Wide range of chemical and biological conditions | Post-CuAAC conjugate stability | [6] |

Experimental Protocols

The following are generalized experimental protocols for the use of an alkyne-amine bifunctional linker like this compound. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous organic solvent (e.g., DMF or DMSO). Add a carbodiimide coupling agent such as EDC (1.2 equivalents) and an activator like NHS (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester.

-

Conjugation Reaction: To the activated ester solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent. If the amine is in a salt form, add a non-nucleophilic base like triethylamine (2 equivalents) to neutralize it.

-

Reaction Monitoring and Purification: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC). Upon completion, purify the resulting alkyne-functionalized conjugate by an appropriate chromatographic method (e.g., silica gel chromatography or reverse-phase HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve the alkyne-functionalized molecule (from Protocol 1; 1 equivalent) and the azide-containing molecule (1.1 equivalents) in a mixture of a water-miscible organic solvent (e.g., DMSO or t-butanol) and water.

-

Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate (0.1 equivalents) with a reducing agent like sodium ascorbate (0.5 equivalents) in water.

-

Click Reaction: Add the copper(I) catalyst solution to the mixture of the alkyne and azide. If necessary, add a copper-stabilizing ligand such as TBTA or BTTAA (0.1 equivalents).

-

Reaction Monitoring and Purification: Stir the reaction at room temperature for 1-4 hours. Monitor the formation of the triazole product by LC-MS. Once the reaction is complete, purify the final conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical relationships and experimental workflows described in this guide.

Caption: General workflow for the two-step conjugation using an alkyne-amine linker.

Caption: Signaling pathway for targeted protein degradation mediated by a PROTAC.

References

- 1. nbinno.com [nbinno.com]

- 2. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 4. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Clickable tyrosine binding bifunctional linkers for preparation of DNA-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (But-3-yn-1-yl)(ethyl)amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (But-3-yn-1-yl)(ethyl)amine, a propargylamine derivative with potential applications in medicinal chemistry and materials science. Due to the limited direct commercial availability and dedicated literature for this specific N-ethylated compound, this guide focuses on the properties and synthesis starting from its readily available precursor, But-3-yn-1-amine. The information presented herein is intended to facilitate further research and development involving this and related molecules.

Commercial Availability and Suppliers

While this compound is not a standard catalog item, its parent compound, But-3-yn-1-amine (CAS: 14044-63-4) , is commercially available from various suppliers. Researchers can procure this starting material and synthesize the desired N-ethyl derivative in the laboratory. Closely related N-alkylated analogs are also available, indicating the feasibility of such modifications.

Table 1: Commercial Availability of But-3-yn-1-amine and Related Compounds

| Compound Name | CAS Number | Representative Suppliers | Notes |

| But-3-yn-1-amine | 14044-63-4 | Sigma-Aldrich, ChemicalBook, LookChem, CymitQuimica | Readily available starting material.[1][2] |

| (But-3-yn-1-yl)diethylamine | 29777-09-1 | Sigma-Aldrich | A commercially available diethyl analog.[3] |

| (But-3-yn-1-yl)(ethyl)methylamine hydrochloride | 2171881-63-1 | Biosynth | A commercially available N-ethyl, N-methyl analog.[4] |

| But-3-yn-1-amine hydrochloride | 88211-50-1 | BLD Pharm | The hydrochloride salt of the parent amine.[5] |

Physicochemical Properties

The physicochemical properties of this compound can be extrapolated from its parent compound, But-3-yn-1-amine.

Table 2: Physicochemical Properties of But-3-yn-1-amine

| Property | Value | Source |

| Molecular Formula | C4H7N | |

| Molecular Weight | 69.11 g/mol | [6][7] |

| Boiling Point | 104.8 - 105 °C at 760 mmHg | [1][6] |

| Density | 0.843 - 0.844 g/mL at 25 °C | [6] |

| Refractive Index | 1.4438 (20 °C) | [6] |

| Flash Point | 18.353 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| SMILES | C#CCCN | [7] |

Synthesis of this compound

The synthesis of this compound from But-3-yn-1-amine can be achieved through several standard organic chemistry methods for the N-ethylation of primary amines. Two common and effective methods are reductive amination and direct alkylation with an ethyl halide.

Reductive amination is a widely used method for forming amines from carbonyl compounds.[8][9] In this case, But-3-yn-1-amine is reacted with acetaldehyde in the presence of a reducing agent to yield the target secondary amine. This method is often preferred as it can be performed in a one-pot fashion and tends to have good selectivity for the mono-alkylated product under controlled conditions.[8][10]

Materials:

-

But-3-yn-1-amine

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve But-3-yn-1-amine (1.0 equivalent) in the chosen solvent (DCM or DCE).

-

Add acetaldehyde (1.0-1.2 equivalents).

-

If using STAB, add it portion-wise to the reaction mixture (1.2-1.5 equivalents). If using NaBH3CN, a small amount of acetic acid may be added to catalyze imine formation.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Direct alkylation of But-3-yn-1-amine with an ethyl halide (e.g., ethyl bromide or ethyl iodide) is another viable synthetic route.[11][12] A challenge with this method is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt.[13] To favor mono-alkylation, a large excess of the primary amine can be used.

Materials:

-

But-3-yn-1-amine

-

Ethyl bromide or ethyl iodide

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile or DMF)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve But-3-yn-1-amine (it is recommended to use an excess, e.g., 2-5 equivalents) and the base (1.5 equivalents relative to the ethyl halide) in the solvent.

-

Slowly add the ethyl halide (1.0 equivalent) to the stirred solution.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.

Applications in Research and Drug Development

The this compound scaffold incorporates a terminal alkyne, a versatile functional group in modern chemistry, and a secondary amine, a common feature in many bioactive molecules. This combination makes it a valuable building block for several applications.

But-3-yn-1-amine is known to be used as a bifunctional linker.[6] The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to molecules bearing an azide group. The amine functionality provides a handle for further derivatization, for instance, through amide bond formation. The N-ethyl group in the target compound can modulate properties such as lipophilicity and steric hindrance compared to the parent amine.

The propargylamine moiety is a key structural feature in several approved drugs and clinical candidates, particularly in the area of neurodegenerative diseases.[3][4] For instance, rasagiline and selegiline are propargylamine-containing drugs used to treat Parkinson's disease by inhibiting the enzyme monoamine oxidase B (MAO-B).[3] The terminal alkyne in these molecules is crucial for their mechanism of action, often forming a covalent bond with a flavin cofactor in the enzyme's active site.

Derivatives of this compound could be synthesized and screened for a variety of biological activities, including but not limited to:

-

Enzyme Inhibition: As potential inhibitors of enzymes like MAO, histone deacetylases (HDACs), or lysine-specific demethylases (LSDs).

-

Neuroprotective Agents: The propargylamine scaffold has been associated with neuroprotective properties.[3]

-

Anticancer Agents: Some propargylamine derivatives have shown cytotoxic effects against cancer cell lines.[3]

The synthesis of a library of compounds based on this scaffold, where the secondary amine is coupled with various carboxylic acids, could be a fruitful avenue for drug discovery.

Safety Information

The safety profile of this compound has not been established. However, based on the parent compound, But-3-yn-1-amine, and related small amines, it should be handled with care. But-3-yn-1-amine is classified as a flammable liquid that is harmful if swallowed and causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]

- 3. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylamine - Wikipedia [en.wikipedia.org]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Safety, Handling, and MSDS of (But-3-yn-1-yl)(ethyl)amine

Disclaimer: This document is a technical guide compiled from available safety data for structurally related compounds and is intended for use by qualified professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS) for (But-3-yn-1-yl)(ethyl)amine. Always consult the specific SDS for the product you are using.

This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, a chemical used in research and development. Due to the limited availability of a specific SDS for this compound, this guide synthesizes data from closely related substances, including ethylamine, but-3-yn-1-amine, and other substituted amines. This information is crucial for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and its related compounds is presented below. This data is essential for understanding the substance's behavior under various conditions.

| Property | This compound (Predicted/Inferred) | But-3-yn-1-amine | Ethylamine |

| Molecular Formula | C6H11N | C4H7N[1] | C2H7N |

| Molecular Weight | 97.16 g/mol | 69.11 g/mol [1] | 45.08 g/mol |

| Appearance | Colorless liquid (predicted) | Liquid[2] | Colorless gas or liquid |

| Odor | Ammonia-like, fishy (predicted) | --- | Ammonia-like[3] |

| Boiling Point | Not available | Not available | 16.6 °C |

| Melting Point | Not available | Not available | -81.1 °C[3] |

| Flash Point | Highly flammable (predicted) | Highly flammable[1] | < -18 °C |

| Solubility | Soluble in water (predicted) | Not available | Miscible with water |

Hazard Identification and GHS Classification

This compound is expected to be a hazardous substance. The GHS classification is inferred from the known hazards of its structural analogs.

| Hazard Class | GHS Classification (Inferred) | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][3][4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[1][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life |

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood[3][5].

-

Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE)[3][5][6].

-

Keep away from heat, sparks, open flames, and other ignition sources[3][5][6].

-

Use only non-sparking tools and take precautionary measures against static discharge[3][5][6].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[3][5][6].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and metals[3][6].

Personal Protective Equipment (PPE)

A hierarchical approach to personal protection should be implemented to ensure personnel safety.

Caption: Hierarchy of controls for safe chemical handling.

Specific PPE Recommendations:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[7].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact[3][6].

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors[8].

First-Aid Measures

In the event of exposure, immediate medical attention is required. Show the safety data sheet to the attending physician[5][6].

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[3][5][6]. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately[3][5][6]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist[3][5][6]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[3][5][6]. |

Accidental Release Measures

In case of a spill or release, follow these procedures to mitigate the hazard.

Caption: General workflow for responding to a chemical spill.

Specific Procedures:

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas[1][5][8].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[1].

-

Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations[1][8].

Fire-Fighting Measures

This compound is expected to be highly flammable.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3][6][8].

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated[3][8][9].

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[3][8][10].

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information below is based on data from related compounds.

| Toxicity Type | Data (from related compounds) |

| Acute Oral Toxicity | Harmful if swallowed. For Ethylamine, LD50 Oral - Rat - 400 mg/kg[7]. |

| Acute Dermal Toxicity | Toxic in contact with skin. |

| Acute Inhalation Toxicity | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes severe skin burns. |

| Serious Eye Damage/Irritation | Causes serious eye damage. Risk of blindness! |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation[3]. |

| Specific Target Organ Toxicity - Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols

Caption: A logical workflow for a typical chemical synthesis experiment.

Disposal Considerations

Dispose of this material and its container to a hazardous or special waste collection point. Do not allow this material to drain into sewers/water supplies. Disposal must be in accordance with all applicable federal, state, and local regulations[5][6][7][8].

Regulatory Information

This product is likely subject to various national and international regulations. Users should ensure compliance with all relevant guidelines. For example, in the United States, this chemical would be considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[7].

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fishersci.fi [fishersci.fi]

- 4. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

Literature review on the synthesis and applications of propargylamines

For Researchers, Scientists, and Drug Development Professionals

Propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety (a three-carbon chain with a carbon-carbon triple bond), have emerged as a versatile and highly valuable scaffold in modern chemistry. Their unique structural features and reactivity have positioned them as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of the synthesis of propargylamines and their diverse applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.

Synthesis of Propargylamines: A Multitude of Methodologies

The synthesis of propargylamines can be broadly categorized into traditional methods, transition-metal-catalyzed reactions, and more recent metal-free approaches. The choice of method often depends on the desired substitution pattern, substrate scope, and the need for stereocontrol.

Traditional Synthetic Routes

Historically, propargylamines were synthesized through the nucleophilic substitution of propargyl halides with amines or the addition of metal acetylides to imines. While effective, these methods often require harsh reaction conditions and the use of stoichiometric amounts of strong bases or organometallic reagents, limiting their functional group tolerance.

Transition-Metal-Catalyzed Syntheses: The A³ Coupling Reaction

A significant breakthrough in propargylamine synthesis was the development of the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, commonly known as the A³ coupling reaction.[1][2] This atom-economical, one-pot process is typically catalyzed by various transition metals, with copper being the most widely used due to its low cost and high efficiency.[3][4] The general mechanism of the copper-catalyzed A³ coupling reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with an in situ-formed iminium ion generated from the aldehyde and amine.[2]

Other transition metals, including gold, silver, and zinc, have also been employed as catalysts, sometimes offering complementary reactivity or enabling enantioselective transformations.[5] Microwave-assisted A³ coupling reactions have gained traction as they can significantly reduce reaction times and improve yields.[6][7][8] Furthermore, solvent-free conditions are often employed to enhance the green credentials of these synthetic protocols.[4][9]

Metal-Free Synthetic Approaches

In recent years, there has been a growing interest in developing metal-free synthetic routes to propargylamines to avoid potential metal contamination in the final products, which is a critical consideration in the pharmaceutical industry. These methods often rely on the use of organocatalysts or are promoted by the inherent reactivity of the starting materials under specific conditions. For instance, some protocols utilize Brønsted or Lewis acids to activate the substrates.

Applications of Propargylamines

The synthetic versatility of propargylamines has led to their widespread application in various scientific disciplines, most notably in drug discovery and materials science.

Drug Development: A Privileged Scaffold

The propargylamine moiety is a prominent feature in a number of clinically approved drugs and drug candidates, particularly in the treatment of neurodegenerative diseases.[3][10]

Several propargylamine-containing drugs, such as selegiline ((-)-deprenyl) and rasagiline , are potent and irreversible inhibitors of monoamine oxidase B (MAO-B).[3] MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO-B, these drugs increase the levels of dopamine in the brain, which is beneficial in the management of Parkinson's disease. The inhibitory mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the enzyme by a reactive intermediate generated from the propargylamine moiety.[10]

dot

Caption: Irreversible Inhibition of MAO-B by a Propargylamine Inhibitor.

Propargylamine derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[11] Reduced levels of acetylcholine are associated with Alzheimer's disease, making cholinesterase inhibitors a key therapeutic strategy. The development of dual-action inhibitors that target both MAO and cholinesterases is an active area of research.[5]

Emerging research has highlighted the potential of propargylamine derivatives as anticancer agents.[2] Their mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells.

Materials Science: Building Blocks for Advanced Polymers

The presence of a reactive alkyne group makes propargylamines valuable monomers in polymer chemistry. They are particularly useful in the synthesis of high-performance thermosetting polymers like polybenzoxazines.[12] The propargyl group can undergo thermal or catalytic polymerization, leading to highly cross-linked materials with excellent thermal stability, flame retardancy, and mechanical properties.

Corrosion Inhibition

Propargylamines and their derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic environments. They can adsorb onto the metal surface, forming a protective layer that hinders the corrosion process.

Data Presentation: Quantitative Analysis of Propargylamine Activity

The following tables summarize key quantitative data for various applications of propargylamine derivatives, providing a basis for comparison and further research.

Table 1: Monoamine Oxidase (MAO) and Cholinesterase Inhibition by Propargylamine Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Selegiline | MAO-B | 0.009 | [3] |

| Rasagiline | MAO-B | 0.004 | [3] |

| Derivative 1e | AChE | 8.05 | [11] |

| Derivative 2d | BuChE | 25.10 | [11] |

| Derivative 2e | BuChE | 26.09 | [11] |

| Derivative 4a | MAO-B | 3.95 | [11] |

| Derivative 4a | MAO-A | ~10 | [11] |

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Table 2: Anticancer Activity of Propargylamine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Propargylamine Derivative A | Breast Cancer (MCF-7) | 15.2 | [2] |

| Propargylamine Derivative B | Colon Cancer (HCT116) | 9.8 | [2] |

| Propargylamine Derivative C | Pancreatic Cancer (PANC-1) | 21.5 | [2] |

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Thermal Properties of Propargylamine-Based Polybenzoxazines

| Monomer | Tg (°C) | Td5 (°C) | Char Yield at 800°C (%) | Reference |

| PH-pa | 185 | 350 | 45 | [12] |

| BA-pa | 210 | 380 | 52 | [12] |

| TH-pa | 235 | 418 | 50.2 | [12] |

Tg: Glass transition temperature; Td5: Temperature at 5% weight loss.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of propargylamines.

General Procedure for Copper-Catalyzed A³ Coupling

A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol) is dissolved in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask. A copper(I) catalyst, such as CuI or CuBr (5 mol%), is then added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired propargylamine.[1]

Protocol for Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of a propargylamine derivative against MAO-A and MAO-B can be determined using a fluorometric or luminometric assay. A typical protocol involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are diluted to the desired concentration in an appropriate buffer. A suitable substrate (e.g., kynuramine for a fluorometric assay or a luciferin derivative for a luminometric assay) is also prepared in the same buffer.

-

Inhibitor Preparation: The test propargylamine derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.

-

Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a specific period (e.g., 15-30 minutes) at 37 °C.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate to each well. The plate is then incubated for a set time (e.g., 60 minutes) at 37 °C. The fluorescence or luminescence is measured using a plate reader.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][11]

dot

Caption: Experimental Workflow for MAO Inhibition Assay.

Characterization of Propargylamine-Based Polybenzoxazines

The synthesis and characterization of polybenzoxazines derived from propargylamine monomers involve several key steps:

-

Monomer Synthesis: A phenol or bisphenol is reacted with propargylamine and paraformaldehyde in a suitable solvent or under solvent-free conditions. The resulting benzoxazine monomer is purified by recrystallization or column chromatography.

-

Polymerization: The purified monomer is subjected to thermal curing at elevated temperatures (typically between 150 °C and 250 °C) for several hours. The polymerization process can be monitored using techniques like Differential Scanning Calorimetry (DSC) to determine the curing temperature and enthalpy, and Fourier-Transform Infrared (FTIR) spectroscopy to follow the disappearance of the characteristic oxazine ring vibrations.

-

Characterization of the Thermoset: The resulting polybenzoxazine thermoset is characterized for its thermal and mechanical properties. Thermogravimetric Analysis (TGA) is used to assess its thermal stability and char yield. Dynamic Mechanical Analysis (DMA) provides information on the glass transition temperature (Tg) and viscoelastic properties of the material.[12]

Conclusion

Propargylamines represent a cornerstone in modern synthetic and medicinal chemistry. The development of efficient and versatile synthetic methods, particularly the A³ coupling reaction, has made these compounds readily accessible, paving the way for their exploration in a multitude of applications. Their role as privileged scaffolds in drug discovery, especially in the design of enzyme inhibitors for neurodegenerative diseases, is well-established and continues to be an active area of research. Furthermore, their utility as building blocks for high-performance polymers highlights their importance in materials science. The combination of their unique reactivity, synthetic accessibility, and diverse biological and material properties ensures that propargylamines will remain a focal point of chemical research for the foreseeable future. This guide provides a comprehensive overview for researchers and professionals seeking to leverage the potential of this remarkable class of molecules.

References

- 1. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]

- 2. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]

- 4. infinitalab.com [infinitalab.com]

- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 3.4. MAO-B Inhibition Studies [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa and Basicity of (But-3-yn-1-yl)(ethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Basicity of Structurally Related Amines

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The table below presents the pKa values of amines that are structurally related to (But-3-yn-1-yl)(ethyl)amine, providing a basis for estimating its basicity.

| Compound Name | Structure | pKa of Conjugate Acid | Reference(s) |

| Ethylamine | CH₃CH₂NH₂ | 10.87 | [1] |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 10.78 | [2][3] |

| Propargylamine | HC≡CCH₂NH₂ | 7.89 (Predicted) | [4][5] |

| This compound | HC≡CCH₂CH₂N(H)CH₂CH₃ | Estimated: ~9.5 - 10.5 | (See discussion below) |

Discussion of Estimated pKa:

The structure of this compound incorporates two key features that exert opposing electronic effects on the nitrogen atom's lone pair of electrons, which is the determinant of its basicity:

-

The Ethyl Group (-CH₂CH₃): This is an electron-donating group (EDG) through a positive inductive effect (+I). It increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the amine's basicity.[6][7][8] Simple alkylamines like ethylamine and n-butylamine have pKa values in the range of 10.7 to 10.9.[1][3]

-

The But-3-yn-1-yl Group (-CH₂CH₂C≡CH): The terminal alkyne moiety in this group is electron-withdrawing due to the sp-hybridization of the acetylenic carbons.[9] The higher s-character of sp-hybridized orbitals leads to greater electronegativity compared to sp³-hybridized carbons in alkyl groups.[9][10] This negative inductive effect (-I) pulls electron density away from the nitrogen atom, making the lone pair less available for protonation and thereby decreasing the amine's basicity.[11] The significantly lower predicted pKa of propargylamine (7.89) compared to alkylamines illustrates this electron-withdrawing effect.[4][5]

In this compound, the electron-withdrawing alkyne is separated from the nitrogen atom by two methylene (-CH₂-) groups. The inductive effect weakens with distance. Therefore, the basicity-reducing effect of the alkyne will be less pronounced than in propargylamine, where the alkyne is closer to the amine nitrogen.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This section details a standard methodology for the accurate determination of the pKa of an amine using potentiometric titration.[12][13][14]

Objective: To determine the pKa of this compound by titrating a solution of its hydrochloride salt with a standardized strong base.

Materials and Equipment:

-

This compound hydrochloride salt

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 mL or 50 mL)

-

Beaker (100 mL or 150 mL)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound hydrochloride to prepare a solution with a concentration of approximately 1-10 mM.

-

Dissolve the sample in a known volume of deionized water in a volumetric flask.

-

To this solution, add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[12]

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the temperature of the experiment.[12]

-

Transfer a known volume (e.g., 20 mL) of the analyte solution to a beaker.[13]

-

If starting from the free base, acidify the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure complete protonation of the amine.[12][13]

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-